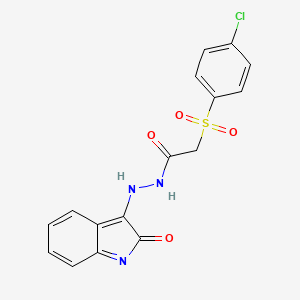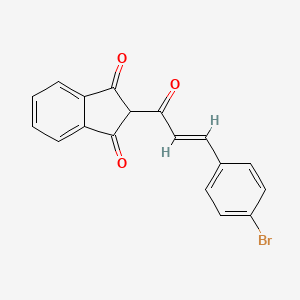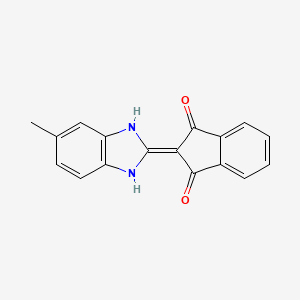![molecular formula C15H13Br2ClN2 B7828039 (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride](/img/structure/B7828039.png)
(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride is a complex organic compound that features a unique structure with two bromine atoms attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with an appropriate aldehyde to form an intermediate Schiff base.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with another 4-bromoaniline derivative under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-[(E)-3-(4-chloroanilino)prop-2-enylidene]-(4-chlorophenyl)azanium;chloride
- (E)-[(E)-3-(4-fluoroanilino)prop-2-enylidene]-(4-fluorophenyl)azanium;chloride
- (E)-[(E)-3-(4-iodoanilino)prop-2-enylidene]-(4-iodophenyl)azanium;chloride
Uniqueness
(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2.ClH/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15;/h1-11,18H;1H/b10-1+,19-11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSALKYNSMLCOW-WFGIELPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=[NH+]C2=CC=C(C=C2)Br)Br.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C=[NH+]/C2=CC=C(C=C2)Br)Br.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827958.png)
![2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827966.png)

![2-[1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827980.png)




![N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide](/img/structure/B7828014.png)
![11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one](/img/structure/B7828028.png)
![2-[(4-iodoanilino)methylidene]indene-1,3-dione](/img/structure/B7828031.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828047.png)
![2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B7828058.png)
![3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7828071.png)
